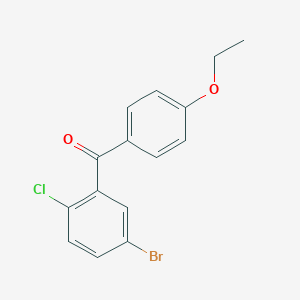

(5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone

説明

特性

IUPAC Name |

(5-bromo-2-chlorophenyl)-(4-ethoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12BrClO2/c1-2-19-12-6-3-10(4-7-12)15(18)13-9-11(16)5-8-14(13)17/h3-9H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEURLNJEQCLGPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12BrClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30434334 | |

| Record name | (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30434334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

461432-22-4 | |

| Record name | (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=461432-22-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30434334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.158.936 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone CAS 461432-22-4

An In-Depth Technical Guide to (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone (CAS 461432-22-4)

This document provides a comprehensive technical overview of this compound, a pivotal chemical intermediate in modern pharmaceutical synthesis. Designed for researchers, chemists, and drug development professionals, this guide delves into the compound's synthesis, structural characterization, and critical application, grounding all information in established scientific principles and literature.

Introduction and Strategic Importance

This compound, identified by CAS Number 461432-22-4, is a halogenated benzophenone derivative.[1][2] While not a therapeutic agent itself, it holds significant strategic value as a key starting material, or advanced intermediate, in the synthesis of complex Active Pharmaceutical Ingredients (APIs).[2][3]

Its most prominent role is as a precursor in the manufacture of Dapagliflozin, a potent and selective inhibitor of the sodium-glucose co-transporter 2 (SGLT2).[2][4][5] SGLT2 inhibitors represent a major class of medications for the treatment of type 2 diabetes mellitus.[] The purity and availability of this intermediate directly influence the efficiency, yield, and quality of the final Dapagliflozin API, making a thorough understanding of its properties and synthesis essential for pharmaceutical development.[3]

Physicochemical and Structural Properties

The compound is typically a white to off-white crystalline solid at room temperature.[1][7] Its molecular structure, featuring two substituted aromatic rings linked by a ketone, provides the necessary chemical reactivity for subsequent transformations in multi-step syntheses.[1]

Table 1: Core Physicochemical Properties

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 461432-22-4 | [8] |

| Molecular Formula | C₁₅H₁₂BrClO₂ | [7][8] |

| Molecular Weight | 339.61 g/mol | [7][8] |

| IUPAC Name | (5-bromo-2-chlorophenyl)-(4-ethoxyphenyl)methanone | [9] |

| Melting Point | 70-80 °C | [] |

| Boiling Point | 439.162 °C at 760 mmHg (Predicted) | [] |

| Density | 1.437 g/cm³ (Predicted) | [] |

| Appearance | White to off-white solid/powder | [1][7] |

| Storage | 2-8°C Refrigerator |[5] |

Crystallographic Analysis

Single-crystal X-ray diffraction has provided definitive structural confirmation. The analysis reveals that the two benzene rings are not coplanar, forming a significant dihedral angle of 69.30 (3)°.[10][11] This three-dimensional conformation is a critical aspect of its chemical identity. In the solid state, molecules are linked into chains by weak intermolecular C—H···O hydrogen bonds.[10][11]

Table 2: Key Crystallographic Data

| Parameter | Value | Source(s) |

|---|---|---|

| Crystal System | Orthorhombic | [11][12] |

| Space Group | Pbca | [12] |

| a | 9.5979 (19) Å | [11][12] |

| b | 12.951 (3) Å | [11][12] |

| c | 22.457 (5) Å | [11][12] |

| Volume | 2791.3 (10) ų | [11] |

| Z (Molecules/unit cell) | 8 | [11] |

| Temperature | 153 K |[11] |

Synthesis and Mechanistic Considerations

The primary and most industrially relevant synthesis of this compound is achieved via a Friedel-Crafts acylation reaction.[1][13] This classic electrophilic aromatic substitution provides a direct method for forming the crucial carbon-carbon bond between the acyl group and the electron-rich ethoxybenzene ring. The overall process can be logically separated into two main stages.

Stage 1: Preparation of 5-Bromo-2-chlorobenzoyl Chloride

The precursor, 5-bromo-2-chlorobenzoic acid, is first converted to its more reactive acid chloride derivative.

-

Rationale: The hydroxyl group of a carboxylic acid is a poor leaving group. Conversion to an acyl chloride replaces the -OH with a -Cl, which is an excellent leaving group, thereby activating the carbonyl carbon for electrophilic attack.

-

Reagents: Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are standard reagents for this transformation. A catalytic amount of N,N-dimethylformamide (DMF) is often employed to facilitate the reaction.[10][13][14]

-

Process: The reaction is typically performed by refluxing the carboxylic acid with an excess of the chlorinating agent.[13] As the reaction proceeds, gaseous byproducts (SO₂ and HCl for thionyl chloride; CO, CO₂ and HCl for oxalyl chloride) are evolved. The absence of a solvent can make this step more environmentally friendly.[13] After the reaction is complete, the excess chlorinating agent is removed by distillation, often under reduced pressure, to yield the crude acyl chloride.

Stage 2: Friedel-Crafts Acylation

This is the key bond-forming step where the two aromatic fragments are joined.

-

Mechanism: The reaction proceeds via the generation of a highly electrophilic acylium ion. The Lewis acid catalyst (e.g., AlCl₃) coordinates to the chlorine atom of the acyl chloride, polarizing the C-Cl bond and facilitating its cleavage to form a resonance-stabilized acylium ion.[15] This electrophile is then attacked by the electron-rich π-system of phenetole. The ethoxy group (-OEt) is a strong activating, ortho-, para-director. Due to steric hindrance from the bulky acyl group, the para-substituted product, this compound, is predominantly formed.[13]

-

Catalyst Choice & Challenges:

-

Aluminum Trichloride (AlCl₃): The traditional catalyst, AlCl₃, is highly effective but requires more than stoichiometric amounts because it complexes with the product ketone.[16] This leads to large volumes of acidic aqueous waste during workup, posing significant environmental challenges.[13] It can also promote the formation of ortho-isomer byproducts, which complicates purification.[13]

-

Ferric Chloride (FeCl₃) / Titanium Tetrachloride (TiCl₄): Milder Lewis acids like FeCl₃ and TiCl₄ have been used to improve selectivity and simplify reaction conditions.[4][14] A synthesis using TiCl₄ has been reported as part of a novel and efficient route to SGLT2 inhibitor building blocks.[14]

-

Supported Catalysts: To address the environmental concerns of traditional catalysts, methods using silica gel-loaded AlCl₃ have been developed. This approach improves selectivity, simplifies catalyst removal (via filtration), and significantly reduces aqueous waste.[13]

-

Experimental Protocol: Friedel-Crafts Acylation with AlCl₃

The following protocol is a representative example based on procedures described in the literature.[11][13] Note: This reaction must be conducted under strictly anhydrous conditions by trained personnel using appropriate personal protective equipment.

-

Reaction Setup: A multi-necked, flame-dried round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet is charged with anhydrous aluminum chloride (1.2 eq) and a dry, non-protic solvent (e.g., dichloromethane). The suspension is cooled to 0-5 °C in an ice-salt bath.

-

Reagent Addition: A solution of 5-bromo-2-chlorobenzoyl chloride (1.0 eq) in dry dichloromethane is added dropwise to the cooled AlCl₃ suspension while maintaining the internal temperature below 10 °C. The mixture is stirred for 15-20 minutes.

-

Nucleophile Addition: Phenetole (1.0 eq) is then added dropwise to the reaction mixture, again ensuring the temperature remains low.

-

Reaction Progression: The mixture is stirred at low temperature for 1-5 hours, with progress monitored by a suitable technique (e.g., TLC or HPLC).[4]

-

Workup (Quenching): The reaction is carefully quenched by slowly pouring the mixture into a flask containing crushed ice and water. This hydrolyzes the aluminum complexes and excess AlCl₃.

-

Extraction: The organic layer is separated. The aqueous layer is extracted multiple times with dichloromethane.

-

Washing & Drying: The combined organic extracts are washed sequentially with dilute HCl, water, saturated sodium bicarbonate solution, and finally, brine. The organic layer is then dried over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: The solvent is removed under reduced pressure on a rotary evaporator. The resulting crude solid is purified, typically by column chromatography or recrystallization from a suitable solvent system (e.g., ethanol/water or dichloromethane/ethyl acetate/petroleum ether), to yield the pure product.[11][13]

Application in Pharmaceutical Synthesis

The primary application of this compound is as a Dapagliflozin impurity standard and intermediate.[][7][17] It serves as the foundational scaffold upon which the C-glucoside moiety of Dapagliflozin is constructed. The subsequent steps in the synthesis typically involve the reduction of the ketone and a series of reactions to attach and modify the glucose ring.

The presence of the bromine atom is strategic, allowing for further functionalization, such as a lithium-halogen exchange, to facilitate the coupling with the protected glucose derivative. The structural integrity and purity of this starting ketone are paramount, as any impurities can be carried through subsequent steps, complicating purification and potentially compromising the quality of the final API.[3]

Conclusion

This compound is more than a simple catalog chemical; it is a critical enabler in the production of a life-changing therapeutic agent. A deep understanding of its synthesis, particularly the nuances of the Friedel-Crafts acylation, allows chemists to optimize processes for higher yield, greater purity, and improved environmental sustainability. Its well-defined crystalline structure and physicochemical properties make it a reliable and consistent starting point for complex, multi-step pharmaceutical manufacturing. As drug development continues to advance, the role of high-quality, well-characterized intermediates like this will remain indispensable.

References

- PharmaCompass. (n.d.). CAS 461432-22-4 | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry.

- Pharmaffiliates. (n.d.). This compound.

- LookChem. (n.d.). Cas 461432-22-4,this compound.

- American Chemical Society. (2023). New Synthesis of Diarylmethanes, Key Building Blocks for SGLT2 Inhibitors. ACS Omega. [Link]

- Cynor Laboratories. (n.d.). 5-Bromo-2-Chlorophenyl (4-ethoxyphenyl) methanone (461432-22-4).

- Shao, H., et al. (2009). This compound.

- ChemSrc. (n.d.). This compound | 461432-22-4.

- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.

- Molkem. (n.d.). (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl) methanone | Intermediate of Dapagliflozin.

- Shao, H., et al. (2009). This compound. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3071. [Link]

- Google Patents. (2020). CN111099975A - Preparation method of 5-bromo-2-chloro-4' -ethoxy benzophenone.

- Clark, J. (n.d.). Friedel-Crafts acylation of benzene. Chemguide.

- Khan Academy. (n.d.). Friedel-Crafts acylation.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Optimizing Dapagliflozin Synthesis: The Role of High-Purity this compound.

- Chad's Prep. (2021, March 4). 18.2 Friedel Crafts Alkylation and Acylation | Organic Chemistry [Video]. YouTube. [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. lookchem.com [lookchem.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound | 461432-22-4 [chemicalbook.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 7. cynorlaboratories.com [cynorlaboratories.com]

- 8. CAS 461432-22-4 | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 9. This compound | C15H12BrClO2 | CID 10020105 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. CN111099975A - Preparation method of 5-bromo-2-chloro-4' -ethoxy benzophenone - Google Patents [patents.google.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Khan Academy [khanacademy.org]

- 16. chemguide.co.uk [chemguide.co.uk]

- 17. synthinkchemicals.com [synthinkchemicals.com]

A Technical Guide to 5-Bromo-2-chloro-4'-ethoxybenzophenone: Synthesis, Properties, and Analytical Characterization

For distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Bromo-2-chloro-4'-ethoxybenzophenone, a key intermediate in the synthesis of pharmaceuticals, notably as an impurity or precursor for Dapagliflozin, a sodium-glucose cotransporter 2 (SGLT2) inhibitor.[1] Due to its significance in drug development, a thorough understanding of its chemical properties, synthesis, and analytical characterization is paramount. This document details a robust synthetic pathway via Friedel-Crafts acylation, outlines its physicochemical properties, and proposes a comprehensive analytical workflow for its characterization.

Introduction and Strategic Importance

5-Bromo-2-chloro-4'-ethoxybenzophenone (Figure 1) is a polysubstituted aromatic ketone. The benzophenone scaffold itself is a privileged structure in medicinal chemistry and materials science, known for its use as a photoinitiator and a building block for biologically active compounds.[2][3] The specific substitution pattern of this molecule—a bromine and a chlorine on one phenyl ring and an ethoxy group on the other—renders it a crucial intermediate in multi-step organic syntheses.[4][5] Its primary relevance is in the synthesis of Dapagliflozin, where it serves as a critical precursor.[4][6][7] Understanding its synthesis and impurity profile is therefore essential for process optimization and regulatory compliance in pharmaceutical manufacturing.

Figure 1. Chemical Structure of 5-Bromo-2-chloro-4'-ethoxybenzophenone.

Figure 1. Chemical Structure of 5-Bromo-2-chloro-4'-ethoxybenzophenone.

Physicochemical Properties

The physicochemical properties of 5-Bromo-2-chloro-4'-ethoxybenzophenone are summarized in Table 1. These properties are critical for its handling, purification, and use in subsequent synthetic steps.

| Property | Value | Reference |

| IUPAC Name | (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone | [8] |

| CAS Number | 461432-22-4 | [8] |

| Molecular Formula | C₁₅H₁₂BrClO₂ | [7][8] |

| Molecular Weight | 339.61 g/mol | [8] |

| Appearance | White crystalline solid | [9] |

| Melting Point | 95-97 °C (lit.) | [9] |

| Boiling Point | 213.66°C (rough estimate) | [9] |

| Solubility | Soluble in most organic solvents, insoluble in water. | [9] |

Synthesis via Friedel-Crafts Acylation

The most direct and industrially scalable synthesis of 5-Bromo-2-chloro-4'-ethoxybenzophenone is achieved through a Friedel-Crafts acylation reaction.[10][11] This electrophilic aromatic substitution involves the reaction of an acyl chloride with an activated aromatic ring in the presence of a Lewis acid catalyst.[11][12][13]

The logical disconnection of the target molecule suggests two primary precursors:

-

Acylating Agent: 5-Bromo-2-chlorobenzoyl chloride

-

Aromatic Substrate: Phenetole (Ethoxybenzene)

Synthesis of 5-Bromo-2-chlorobenzoyl chloride (Acylating Agent)

The acylating agent is prepared from its corresponding carboxylic acid, 5-Bromo-2-chlorobenzoic acid.[14][15] This precursor is a white to off-white crystalline solid with a melting point of 150-155°C.[16][17] It is sparingly soluble in water but shows good solubility in organic solvents.[16]

Protocol for Synthesis of 5-Bromo-2-chlorobenzoyl chloride:

-

Reaction Setup: To a round-bottomed flask, add 5-Bromo-2-chlorobenzoic acid (1.0 eq).

-

Solvent and Catalyst: Add dichloromethane as the solvent and a catalytic amount of N,N-Dimethylformamide (DMF).[4]

-

Reagent Addition: Slowly add thionyl chloride (SOCl₂) (2-5 eq) to the mixture.[4]

-

Reaction Conditions: Heat the mixture to reflux for 2-4 hours.[4] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, remove the excess thionyl chloride and dichloromethane by distillation under reduced pressure to yield the crude 5-Bromo-2-chlorobenzoyl chloride as a yellow solid, which can often be used directly in the next step.[4][14]

Friedel-Crafts Acylation to Yield the Final Product

Protocol for Synthesis of 5-Bromo-2-chloro-4'-ethoxybenzophenone:

-

Reaction Setup: In a separate reactor, dissolve the 5-Bromo-2-chlorobenzoyl chloride (1.0 eq) obtained from the previous step in dichloromethane.

-

Catalyst: Add a Lewis acid catalyst, such as aluminum trichloride (AlCl₃), often loaded onto silica gel (1.05-1.5 eq).[4]

-

Substrate Addition: Cool the mixture to between -30°C and -10°C and add phenetole.[4]

-

Reaction Conditions: The reaction is typically carried out under vacuum for 1-3 hours.[4]

-

Quenching and Work-up: After the reaction is complete, filter the mixture. The filtrate is then washed sequentially with a 5% sodium bicarbonate solution and water.[4]

-

Purification: The organic solvent is evaporated, and the resulting crude product is purified by recrystallization from a mixed solvent system of ethanol and water to yield pure 5-Bromo-2-chloro-4'-ethoxybenzophenone.[4]

Synthesis Workflow Diagram

Caption: Synthetic pathway for 5-Bromo-2-chloro-4'-ethoxybenzophenone.

Analytical Characterization

To confirm the identity, purity, and structure of the synthesized 5-Bromo-2-chloro-4'-ethoxybenzophenone, a suite of spectroscopic and analytical techniques should be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on both rings, as well as the quartet and triplet corresponding to the ethoxy group. The aromatic region will display complex splitting patterns due to the various substituents.

-

¹³C NMR: The carbon NMR spectrum will be distinguished by a signal for the ketone carbonyl carbon around 195 ppm.[18] Multiple signals in the aromatic region (120-140 ppm) will correspond to the carbons of the two phenyl rings.[18]

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is essential for confirming the molecular formula. The mass spectrum will exhibit a characteristic isotopic pattern due to the presence of both bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl) atoms. The molecular ion peak [M]⁺ should correspond to the calculated molecular weight of 339.61 g/mol .[8]

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. Key expected absorption bands include:

-

A strong C=O stretching vibration for the ketone at approximately 1630-1680 cm⁻¹.

-

C-O-C stretching vibrations for the ether linkage.

-

C-Br and C-Cl stretching vibrations at lower frequencies.

-

Aromatic C-H and C=C stretching vibrations.

Safety and Handling

As with all halogenated aromatic compounds, 5-Bromo-2-chloro-4'-ethoxybenzophenone should be handled with care in a well-ventilated fume hood.[19][20][21]

-

Personal Protective Equipment (PPE): Safety goggles, chemical-resistant gloves, and a lab coat are mandatory.[19][22]

-

Handling: Avoid inhalation of dust and contact with skin and eyes.[20][21] In case of contact, rinse the affected area thoroughly with water.[20]

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[19] The container should be tightly closed.[19]

-

Disposal: Dispose of the chemical waste in accordance with local, state, and federal regulations.

Conclusion

5-Bromo-2-chloro-4'-ethoxybenzophenone is a valuable intermediate in pharmaceutical synthesis. The Friedel-Crafts acylation provides a reliable and scalable method for its production. This guide has outlined the essential chemical properties, a detailed synthetic protocol, and the necessary analytical techniques for its characterization, providing a solid foundation for researchers and drug development professionals working with this compound.

References

- Glindia. (n.d.). 5-Bromo-2-Chlorobenzoic Acid.

- Google Patents. (2020). CN111099975A - Preparation method of 5-bromo-2-chloro-4' -ethoxy benzophenone.

- ChemicalBook. (n.d.). 5-BROMO-2-CHLORO-BENZOYL CHLORIDE synthesis.

- ChemicalBook. (n.d.). 5-Bromo-2-chlorobenzoic acid | 21739-92-4.

- LookChem. (n.d.). 5-bromo-2-chloro-4'-ethoxybenzophenone Producer,Manufacturing.

- Gujarat Pollution Control Board. (n.d.). ANNEXURE – 1 Manufacturing Process Product No. 17. 5-BROMO-2-CHLORO-4-ETHOXY BENZOPHENONE Process Description.

- PubChem. (n.d.). 5-Bromo-2-chlorobenzoic acid.

- Patsnap. (n.d.). Preparation method of 5-bromo-2-chloro-4 '-ethoxydiphenylmethane - Eureka.

- NIST. (n.d.). 5-Bromo-2-chlorobenzoic acid.

- National Institutes of Health. (n.d.). Experimental and Theoretical Investigation of Functionally Substituted Benzophenones - PMC.

- Science Alert. (n.d.). Nature of Ground State of Benzophenone and some of its Substituted Derivatives: Experimental and DFT Study.

- Patsnap. (n.d.). A kind of synthetic method for preparing 5-bromo-2-chloro-4'-ethoxydiphenylmethane.

- Wikipedia. (n.d.). Friedel–Crafts reaction.

- ResearchGate. (n.d.). (PDF) UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents.

- Chemistry Stack Exchange. (2015). Friedel–Crafts reaction of phenol.

- National Center for Biotechnology Information. (n.d.). BENZOPHENONE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water.

- PubChem. (n.d.). 5-Bromo-2'-chloro-2-hydroxybenzophenone.

- Redox. (2025). Safety Data Sheet Benzophenone.

- PubChem. (n.d.). This compound.

- Pharmaffiliates. (n.d.). CAS No : 21900-52-7 | Product Name : 5-Bromo-2-chlorobenzoyl Chloride.

- Googleapis.com. (2016). Br O O.

- PubChem. (n.d.). 4-Methoxybenzophenone.

- ResearchGate. (n.d.). Physico-chemical properties and concentrations of benzophenone-3....

- Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems.

- YouTube. (2018). Friedel-Crafts Acylation.

- ResearchGate. (n.d.). (PDF) this compound.

- Pharmaffiliates. (n.d.). CAS No : 1404477-10-6 | Product Name : 5-Bromo-2-chloro-2'-ethoxy Benzophenone.

- SAGE Journals. (2020). Amended Safety Assessment of Benzophenones as Used in Cosmetics.

- PubChem. (n.d.). 4-Ethoxybenzoic acid.

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. Nearest-Neighbour and Non-Nearest-Neighbour Non-Covalent Interactions between Substituents in the Aromatic Systems: Experimental and Theoretical Investigation of Functionally Substituted Benzophenones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BENZOPHENONE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. CN111099975A - Preparation method of 5-bromo-2-chloro-4' -ethoxy benzophenone - Google Patents [patents.google.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. researchgate.net [researchgate.net]

- 8. This compound | C15H12BrClO2 | CID 10020105 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 5-bromo-2-chloro-4'-ethoxybenzophenone Producer,Manufacturing [mingyuanchemical.com]

- 10. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 11. Friedel–Crafts Acylation [sigmaaldrich.com]

- 12. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 13. m.youtube.com [m.youtube.com]

- 14. 5-BROMO-2-CHLORO-BENZOYL CHLORIDE synthesis - chemicalbook [chemicalbook.com]

- 15. Preparation method of 5-bromo-2-chloro-4 '-ethoxydiphenylmethane - Eureka | Patsnap [eureka.patsnap.com]

- 16. (S)-(+) Glycidyl Phthalimide CAS 161596-47-0 I GLindia Chemicals [glindiachemicals.com]

- 17. 5-Bromo-2-chlorobenzoic acid | 21739-92-4 [chemicalbook.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. redox.com [redox.com]

- 20. sigmaaldrich.com [sigmaaldrich.com]

- 21. durhamtech.edu [durhamtech.edu]

- 22. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone: Synthesis, Properties, and Application as a Key Pharmaceutical Intermediate

Executive Summary: This guide provides an in-depth technical overview of (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone, a critical chemical intermediate in the pharmaceutical industry. We will explore its chemical identity, including its IUPAC name and physicochemical properties, and detail its primary application as a precursor in the synthesis of Dapagliflozin, a potent SGLT2 inhibitor for the treatment of type 2 diabetes. The core of this document is a detailed examination of its synthesis via the Friedel-Crafts acylation reaction, including a step-by-step experimental protocol and a mechanistic breakdown. This guide is intended for researchers, chemists, and professionals in drug development who require a thorough understanding of this compound's synthesis, characterization, and significance.

Introduction: Chemical Identity and Pharmaceutical Significance

This compound is a diarylketone, a class of organic compounds characterized by a ketone group bridged by two aryl rings. Its strategic substitution pattern makes it a valuable building block in multi-step organic synthesis.

Nomenclature and Identification

-

IUPAC Name: this compound[1].

-

Synonyms: 5-bromo-2-chloro-4′-ethoxybenzophenone, Dapagliflozin Bromomethanone[2][3][4][5][6].

Significance in Drug Development

The primary importance of this compound lies in its role as a key intermediate for the synthesis of Dapagliflozin.[3][8][9] Dapagliflozin is a selective inhibitor of the sodium-glucose co-transporter 2 (SGLT2), a protein responsible for glucose reabsorption in the kidneys.[4][5] By inhibiting SGLT2, Dapagliflozin promotes the excretion of excess glucose in the urine, thereby lowering blood glucose levels in patients with type 2 diabetes.[3][5] The methanone serves as the foundational scaffold upon which the final, complex structure of the active pharmaceutical ingredient (API) is constructed. It is also used as a certified impurity standard for quality control during the commercial production of Dapagliflozin.[2][4][10]

Physicochemical and Structural Properties

The physical and structural characteristics of this compound are crucial for its handling, reaction optimization, and purification.

Core Physicochemical Data

| Property | Value | Reference(s) |

| Molecular Formula | C₁₅H₁₂BrClO₂ | [1][2][3][10] |

| Molecular Weight | 339.61 g/mol | [1][2][7][8][10] |

| Appearance | White to off-white crystalline powder | [5][10][11] |

| Boiling Point | 439.16 °C at 760 mmHg | [3] |

| Flash Point | 219.4 °C | [3][5] |

| Density | 1.437 g/cm³ | [5] |

Molecular Structure Analysis

The molecule's structure is defined by a central carbonyl group connecting a 5-bromo-2-chlorophenyl ring and a 4-ethoxyphenyl ring. Single-crystal X-ray diffraction studies have provided precise insights into its three-dimensional conformation.

-

Space Group: Pbca[7].

-

Dihedral Angle: The two benzene rings are not coplanar, forming a significant dihedral angle of 69.30 (3)°.[12][13] This twisted conformation is a key structural feature.

-

Intermolecular Forces: In the crystalline state, molecules are linked into chains by weak C—H···O hydrogen bonds.[12][13]

Synthesis and Reaction Mechanism

The most efficient and widely adopted method for synthesizing this compound is the Friedel-Crafts acylation.[11] This classic electrophilic aromatic substitution reaction is ideal for forming the carbon-carbon bond between an acyl group and an aromatic ring, creating the desired diarylketone structure.[14][15]

Mechanistic Breakdown of Friedel-Crafts Acylation

The reaction proceeds in three primary stages, beginning with the generation of a potent electrophile.

-

Formation of the Acylium Ion: The Lewis acid catalyst (e.g., aluminum chloride, AlCl₃) activates the 5-bromo-2-chlorobenzoyl chloride by coordinating to the chlorine atom of the acyl chloride. This polarization facilitates the cleavage of the C-Cl bond, generating a resonance-stabilized acylium ion. This ion is the key electrophile in the reaction.[14][16][17]

-

Electrophilic Attack: The electron-rich 4-ethoxyphenyl ring (phenetole) acts as the nucleophile. The π-electrons of the ring attack the electrophilic carbon of the acylium ion. This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

-

Regeneration of Aromaticity: A weak base, typically AlCl₄⁻ (formed in the first step), removes a proton from the carbon bearing the new acyl group. This restores the aromaticity of the ring and regenerates the AlCl₃ catalyst. However, the ketone product is a moderate Lewis base and forms a stable complex with the strong Lewis acid catalyst.[16] Consequently, a stoichiometric amount of the catalyst is required, and the complex must be hydrolyzed during an aqueous workup to release the final product.

Sources

- 1. This compound | C15H12BrClO2 | CID 10020105 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. synthinkchemicals.com [synthinkchemicals.com]

- 3. Cas 461432-22-4,this compound | lookchem [lookchem.com]

- 4. This compound | CAS No- 461432-22-4 [chemicea.com]

- 5. This compound CAS 461432-22-4 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 6. parchem.com [parchem.com]

- 7. benchchem.com [benchchem.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. This compound | 461432-22-4 [chemicalbook.com]

- 10. cynorlaboratories.com [cynorlaboratories.com]

- 11. Page loading... [wap.guidechem.com]

- 12. (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 17. youtube.com [youtube.com]

An In-depth Technical Guide to the Physical Properties of 5-Bromo-2-chloro-4'-ethoxybenzophenone

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: 5-Bromo-2-chloro-4'-ethoxybenzophenone is a key intermediate in the synthesis of Dapagliflozin, a potent and selective sodium-glucose co-transporter 2 (SGLT2) inhibitor used in the management of type 2 diabetes.[1] A thorough understanding of the physical and chemical properties of this benzophenone derivative is paramount for process optimization, quality control, and the successful development of scalable synthetic routes for this critical pharmaceutical agent. This guide provides a comprehensive overview of the core physical properties of 5-Bromo-2-chloro-4'-ethoxybenzophenone, supported by experimental data and established analytical methodologies.

Chemical Identity and Molecular Structure

The foundational step in characterizing any chemical entity is to establish its unequivocal identity. 5-Bromo-2-chloro-4'-ethoxybenzophenone is a diaryl ketone featuring a halogenated phenyl ring and an ethoxy-substituted phenyl ring.

| Identifier | Value | Source |

| IUPAC Name | (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone | [2] |

| CAS Number | 461432-22-4 | [2] |

| Molecular Formula | C₁₅H₁₂BrClO₂ | [2] |

| Molecular Weight | 339.61 g/mol | [2] |

| Canonical SMILES | CCOC1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Br)Cl | [2] |

The structural arrangement of the two substituted aromatic rings around the central carbonyl group dictates the molecule's reactivity and its macroscopic physical properties.

Macroscopic and Thermodynamic Properties

The physical state, melting point, boiling point, and solubility profile are critical parameters for designing reaction conditions, purification strategies, and formulation development.

| Property | Value | Notes | Source |

| Appearance | White to off-white crystalline solid | [3] | |

| Melting Point | 87-88 °C | [4] | |

| Boiling Point | 150-160 °C at 5-6 Torr | Predicted values at atmospheric pressure are higher. | [4] |

| Solubility | Soluble in most organic solvents, insoluble in water. | Soluble in alcohols, ethers, and chlorinated hydrocarbons. | [4] |

| Density (Predicted) | 1.592 ± 0.06 g/cm³ | [4] |

Expert Insights: The Significance of Physical State and Solubility

The crystalline solid nature of 5-Bromo-2-chloro-4'-ethoxybenzophenone at ambient temperature simplifies its handling, weighing, and storage. Its insolubility in water and good solubility in common organic solvents are pivotal for its synthesis and purification. For instance, the Friedel-Crafts acylation reaction to produce this compound is typically performed in a non-aqueous solvent like dichloromethane.[5] Post-reaction, an aqueous workup can be employed to remove water-soluble byproducts and unreacted starting materials, with the desired product remaining in the organic phase. The choice of solvent for recrystallization, a common purification technique for crystalline solids, is guided by the differential solubility of the compound at high and low temperatures.

Crystallographic Data

X-ray crystallography provides the most definitive three-dimensional structure of a molecule in its crystalline state. This information is invaluable for understanding intermolecular interactions and solid-state packing, which can influence properties like melting point and dissolution rate.

A single-crystal X-ray diffraction study of this compound has provided detailed structural parameters.[6]

| Crystallographic Parameter | Value | Source |

| Crystal System | Orthorhombic | [6] |

| Space Group | Pbca | [6] |

| Unit Cell Dimensions | a = 9.5979(19) Å, b = 12.951(3) Å, c = 22.457(5) Å | [6] |

| Unit Cell Volume | 2791.3(10) ų | [6] |

| Molecules per Unit Cell (Z) | 8 | [6] |

The dihedral angle between the two benzene rings is reported to be 69.30 (3)°.[7] This significant twist away from planarity is a key structural feature. In the crystal lattice, weak intermolecular C—H···O hydrogen bonds link the molecules into chains.[7]

Spectroscopic Characterization

Spectroscopic techniques provide a fingerprint of a molecule, allowing for its identification and the elucidation of its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution.

¹³C NMR Spectrum: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| 192.13 | C=O (Ketone) |

| 163.95 | C-O (Ethoxy) |

| 140.78 | Aromatic C |

| 133.78 | Aromatic C |

| 132.67 | Aromatic C |

| 131.62 | Aromatic C |

| 131.53 | Aromatic C |

| 130.17 | Aromatic C |

| 128.65 | Aromatic C |

| 120.59 | Aromatic C |

| 114.56 | Aromatic C |

| 64.04 | -OCH₂- (Ethoxy) |

| 14.74 | -CH₃ (Ethoxy) |

| (Source:[8]) |

¹H NMR Spectrum: While a full spectrum is not publicly available, the expected proton signals can be predicted based on the structure. The spectrum would show signals in the aromatic region corresponding to the protons on the two phenyl rings, a quartet for the -OCH₂- group, and a triplet for the -CH₃ group of the ethoxy substituent. A Certificate of Analysis containing ¹H NMR data is available from commercial suppliers.[9]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For 5-Bromo-2-chloro-4'-ethoxybenzophenone, the key characteristic absorption bands would be:

-

C=O Stretch: A strong absorption band around 1650-1680 cm⁻¹ for the benzophenone carbonyl group.

-

C-O Stretch: Bands in the region of 1250-1000 cm⁻¹ corresponding to the aryl-alkyl ether of the ethoxy group.

-

Aromatic C-H Stretch: Signals above 3000 cm⁻¹.

-

Aromatic C=C Bending: Multiple bands in the 1600-1450 cm⁻¹ region.

-

C-Cl and C-Br Stretches: These appear in the fingerprint region at lower wavenumbers.

A vapor phase IR spectrum is available from SpectraBase.[10]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition. For 5-Bromo-2-chloro-4'-ethoxybenzophenone, the mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. The isotopic pattern of the molecular ion peak would be characteristic, showing the presence of both bromine (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). Fragmentation patterns would likely involve the cleavage of the bonds adjacent to the carbonyl group. A full mass spectrum is typically included in the Certificate of Analysis from chemical suppliers.[9]

Experimental Protocols for Physical Property Determination

To ensure the accuracy and reproducibility of physical property data, standardized experimental procedures are essential.

Melting Point Determination

The melting point is a crucial indicator of purity. A sharp melting range (typically within 1-2 °C) is characteristic of a pure compound.

Workflow for Melting Point Determination:

Caption: Workflow for determining the melting point of a solid sample.

Detailed Protocol:

-

Sample Preparation: Ensure the 5-Bromo-2-chloro-4'-ethoxybenzophenone sample is completely dry. Grind a small amount of the crystalline solid into a fine powder on a watch glass.

-

Capillary Packing: Press the open end of a capillary tube into the powder, tapping the sealed end gently on a hard surface to pack the solid to a height of 2-3 mm.

-

Measurement: Place the packed capillary tube into a calibrated melting point apparatus.

-

Approximate Determination: Heat the sample rapidly to get an approximate melting range. This saves time in subsequent, more precise measurements.

-

Precise Determination: Allow the apparatus to cool. Using a fresh sample, heat at a rate of 1-2 °C per minute when approaching the approximate melting point.

-

Data Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.

Spectroscopic Sample Preparation and Analysis

Proper sample preparation is critical for obtaining high-quality spectra.

Workflow for NMR Sample Preparation and Analysis:

Caption: General workflow for NMR sample preparation and analysis.

Detailed Protocol for NMR:

-

Sample Preparation: Accurately weigh approximately 10-20 mg of 5-Bromo-2-chloro-4'-ethoxybenzophenone into a clean, dry vial.

-

Dissolution: Add approximately 0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃), and gently agitate until the sample is fully dissolved.

-

Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry NMR tube.

-

Analysis: Insert the NMR tube into the spectrometer. The instrument will then be locked onto the deuterium signal of the solvent and the magnetic field will be shimmed to ensure homogeneity. The desired spectra (¹H, ¹³C) are then acquired.

-

Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed to generate the familiar frequency-domain NMR spectrum.

Conclusion

The physical properties of 5-Bromo-2-chloro-4'-ethoxybenzophenone are well-defined, with its identity and structure confirmed by a suite of analytical techniques including NMR, IR, and X-ray crystallography. Its characteristics as a white crystalline solid with good solubility in organic solvents are advantageous for its role as a key pharmaceutical intermediate. The data and protocols presented in this guide serve as a valuable resource for researchers and professionals involved in the synthesis, purification, and analysis of this important compound, ultimately supporting the development and production of Dapagliflozin.

References

- This compound - Optional[Vapor Phase IR] - Spectrum - SpectraBase. SpectraBase. [Link]

- New Synthesis of Diarylmethanes, Key Building Blocks for SGLT2 Inhibitors. American Chemical Society. (2023). [Link]

- CN111099975A - Preparation method of 5-bromo-2-chloro-4' -ethoxy benzophenone.

- Synthesis of metabolites of dapagliflozin: an SGLT2 inhibitor. Indian Academy of Sciences. [Link]

- This compound.

- This compound | C15H12BrClO2. PubChem. [Link]

- Preparation method of 5-bromo-2-chloro-4 '-ethoxydiphenylmethane.

- CN117658784B - Dapagliflozin middle Process for the preparation of intermediates.

- Dapagliflozin – structure, synthesis, and new indic

- ANNEXURE – 1 Manufacturing Process Product No. 17. 5-BROMO-2-CHLORO-4-ETHOXY BENZOPHENONE Process Description. [Link]

- CN104478839A - Synthesis method of dapagliflozin.

- (PDF) this compound.

- This compound.

- 5-bromo-2-chloro-4'-ethoxybenzophenone Producer,Manufacturing. Zouping Mingyuan Imp Exp Trade Co Ltd. [Link]

- WO2018029264A1 - Process for preparation of dapagliflozin and intermediates thereof.

Sources

- 1. Dapagliflozin – structure, synthesis, and new indications [pharmacia.pensoft.net]

- 2. This compound | C15H12BrClO2 | CID 10020105 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [guidechem.com]

- 4. 5-bromo-2-chloro-4'-ethoxybenzophenone Producer,Manufacturing [mingyuanchemical.com]

- 5. CN111099975A - Preparation method of 5-bromo-2-chloro-4' -ethoxy benzophenone - Google Patents [patents.google.com]

- 6. (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. synthinkchemicals.com [synthinkchemicals.com]

- 10. spectrabase.com [spectrabase.com]

Introduction: The Critical Role of Solubility in Pharmaceutical Synthesis

An In-depth Technical Guide to the Solubility of (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone

Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of this compound, a key intermediate in the synthesis of the SGLT2 inhibitor, Dapagliflozin.[1][2] Solubility is a critical physicochemical parameter that profoundly influences reaction kinetics, purification, and the ultimate bioavailability of active pharmaceutical ingredients (APIs).[3][4] This document is intended for researchers, chemists, and drug development professionals, offering a foundational theoretical framework, detailed experimental protocols for solubility determination, and practical guidance on solvent selection. By integrating established methodologies with expert insights, this guide serves as a self-validating resource for obtaining reliable and reproducible solubility data.

This compound (CAS No. 461432-22-4) is a halogenated benzophenone derivative of significant interest in the pharmaceutical industry.[5] Its primary role as a precursor to Dapagliflozin places its physical properties, particularly solubility, under intense scrutiny.[6] The solubility of an intermediate dictates the choice of reaction media, influences crystallization and purification strategies, and can impact overall process yield and efficiency.[7]

In drug development, poor aqueous solubility is a major hurdle, affecting more than 40% of new chemical entities (NCEs) and often leading to inadequate bioavailability and variable therapeutic outcomes.[8][9] While this guide focuses on an intermediate, understanding its behavior in various organic solvents is paramount for optimizing its synthesis and ensuring the purity of subsequent products. This document provides the necessary theoretical background and actionable protocols to empower researchers to systematically evaluate and apply the solubility data of this compound.

Physicochemical Profile

A baseline understanding of the compound's physical and chemical properties is essential before undertaking solubility studies. These characteristics, summarized in Table 1, directly influence its interaction with different solvents.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 461432-22-4 | [1][10] |

| Molecular Formula | C₁₅H₁₂BrClO₂ | [10] |

| Molecular Weight | 339.61 g/mol | [10] |

| Appearance | White to off-white crystalline powder/solid | [5][6] |

| Boiling Point | 439.16 °C at 760 mmHg (Predicted) | [11] |

| Density | 1.437 g/cm³ (Predicted) | [6][11] |

| XLogP3-AA | 4.9 | [10] |

| Storage | Sealed in dry, Room Temperature |[11] |

The high XLogP3-AA value of 4.9 indicates a significant nonpolar character, suggesting poor solubility in water and preferential solubility in organic solvents.[10]

Theoretical Framework for Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction.[12] This rule states that substances with similar intermolecular forces and polarity are more likely to be soluble in one another.[13][14] The solubility of this compound is governed by the interplay of its structural features with the properties of the solvent.

-

Solute Structure: The molecule possesses two aromatic rings, a ketone linker, an ether group, and halogen substituents. The large, nonpolar surface area from the phenyl rings and halogens promotes solubility in nonpolar solvents. The ketone and ether groups provide some polar character through dipole-dipole interactions, allowing for limited solubility in polar aprotic solvents.

-

Solvent Polarity: Solvents are broadly classified as polar (protic and aprotic) and nonpolar.[14] A solvent's ability to overcome the solute's crystal lattice energy and form stable solute-solvent interactions determines the extent of dissolution.

The following diagram illustrates the fundamental interactions guiding solvent selection.

Caption: Solvent-solute interaction model based on polarity.

Experimental Determination of Thermodynamic Solubility

To obtain reliable, quantitative data, a validated experimental protocol is necessary. The equilibrium shake-flask method is the gold standard for determining thermodynamic solubility, as it ensures the solution has reached a true equilibrium state.[15][16]

Principle of the Equilibrium Shake-Flask Method

An excess amount of the solid solute is agitated in the solvent of interest at a constant temperature for a sufficient duration to achieve equilibrium.[17] Once equilibrium is reached, the solid and liquid phases are separated, and the concentration of the solute in the saturated supernatant is quantified using a suitable analytical technique.[15]

Detailed Experimental Protocol: Shake-Flask Method

This protocol is designed to be a self-validating system, incorporating checks for equilibrium attainment.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., HPLC-grade Methanol, Ethanol, Acetone, Dichloromethane, Toluene, Hexane, Water)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Analytical balance

-

Volumetric flasks and pipettes

Workflow Diagram:

Caption: Experimental workflow for the shake-flask method.

Step-by-Step Procedure:

-

Preparation: To a series of glass vials, add an excess amount of this compound (e.g., ~20-50 mg). The key is to ensure solid remains visible after equilibration.

-

Solvent Addition: Accurately add a known volume (e.g., 2 mL) of the desired solvent to each vial.

-

Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate for an extended period. A minimum of 24 hours is recommended, but 48-72 hours may be necessary to ensure equilibrium.[17]

-

Equilibrium Verification (Self-Validation): To ensure true equilibrium has been reached, analyze samples taken at two different time points (e.g., 24h and 48h). If the measured concentrations are within acceptable experimental error (<5% difference), equilibrium can be assumed.[18] If not, continue agitation and sample at a later time point (e.g., 72h).

-

Phase Separation: Once equilibrium is confirmed, remove the vials from the shaker and let them stand at the same constant temperature to allow the solid to settle. Centrifuge the vials to pellet the remaining solid.

-

Sampling: Carefully withdraw an aliquot of the clear supernatant. Immediately filter it through a 0.22 µm syringe filter into a clean analysis vial. This step is critical to remove any undissolved microparticles.

-

Dilution and Analysis: Dilute the filtrate with a suitable solvent to a concentration within the calibrated range of the analytical instrument. Analyze the sample using a validated HPLC or UV-Vis spectroscopy method as described below.

Analytical Quantification Methods

Due to its aromatic structure, the compound has strong UV absorbance, making both UV-Vis spectroscopy and HPLC with a UV detector suitable for quantification.[19]

Workflow: Choosing an Analytical Method

Caption: Decision tree for selecting an analytical method.

A. UV-Vis Spectroscopy Protocol

-

Determine λ_max: Prepare a dilute solution of the compound in the chosen solvent and scan across the UV spectrum (e.g., 200-400 nm) to find the wavelength of maximum absorbance (λ_max).

-

Prepare Standards: Create a series of standard solutions of known concentrations.

-

Generate Calibration Curve: Measure the absorbance of each standard at λ_max and plot absorbance versus concentration. The resulting curve should be linear (R² > 0.995) according to the Beer-Lambert Law.[20]

-

Analyze Sample: Measure the absorbance of the appropriately diluted filtrate and use the calibration curve equation to calculate its concentration.

B. HPLC-UV Protocol HPLC is the preferred method for its superior specificity and ability to separate the analyte from potential impurities or degradants.[21]

-

Method Development: Develop a reversed-phase HPLC method. A typical starting point for a benzophenone derivative is provided in Table 2.[19][22]

-

Prepare Standards & Calibration: Prepare a series of standard solutions and inject them to generate a calibration curve by plotting peak area versus concentration.

-

Analyze Sample: Inject the diluted filtrate and identify the peak corresponding to the compound by its retention time. Quantify the concentration using the peak area and the calibration curve.

Table 2: Example HPLC Method Parameters for Benzophenone Derivatives

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Isocratic or Gradient; e.g., Acetonitrile:Water (70:30 v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Detector | UV at determined λ_max (e.g., 254 nm) |

| Column Temp. | Ambient or 30 °C |

Solubility Profile of this compound

While comprehensive, peer-reviewed quantitative solubility data is not widely available in the public domain, a qualitative profile can be constructed based on chemical principles and available information.[5] The data in Table 3 should be used as a guide for solvent selection and must be confirmed experimentally using the protocols outlined in this guide.

Table 3: Qualitative and Predicted Solubility Profile

| Solvent | Polarity Type | Predicted Solubility | Rationale / Notes |

|---|---|---|---|

| Water | Polar Protic | Insoluble | The large nonpolar structure cannot overcome the strong hydrogen bonding network of water. |

| Hexane | Nonpolar | Soluble | "Like dissolves like"; the nonpolar solvent effectively solvates the nonpolar aromatic rings.[13] |

| Toluene | Nonpolar (Aromatic) | Soluble | Excellent solvent due to π-π stacking interactions between the solvent and solute aromatic rings. |

| Dichloromethane (DCM) | Polar Aprotic | Soluble | Often used as a reaction solvent for the synthesis of this compound.[2] |

| Acetone | Polar Aprotic | Soluble | Good balance of polarity to interact with the ketone group while solvating the nonpolar backbone. |

| Ethanol | Polar Protic | Slightly Soluble | The polar hydroxyl group limits solubility, but the ethyl chain provides some nonpolar character. |

| Methanol | Polar Protic | Slightly Soluble | Mentioned as a solvent where the compound is slightly soluble.[5] More polar than ethanol, leading to lower solubility. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | A strong polar aprotic solvent capable of dissolving a wide range of compounds. Mentioned as a suitable solvent.[5] |

Application of Solubility Data in Research and Development

Reliable solubility data is not an academic exercise; it is a critical tool for process optimization and formulation development.

-

Process Chemistry: Knowledge of solubility in various solvents at different temperatures allows for the design of efficient crystallization procedures for purification, maximizing yield and purity.[13]

-

Reaction Optimization: Selecting a solvent in which all reactants are soluble ensures a homogeneous reaction, leading to faster and more complete conversions.[7]

-

Pre-formulation: For any compound intended for biological testing, understanding its solubility in aqueous and organic systems is the first step in developing a suitable formulation for delivery.[9][23]

Conclusion

This guide has detailed the theoretical and practical considerations for determining the solubility of this compound. While its primary role is as a synthetic intermediate, a thorough understanding of its solubility is indispensable for efficient, scalable, and high-purity synthesis. The provided protocols for the shake-flask method coupled with HPLC or UV-Vis analysis offer a robust framework for generating the high-quality, reproducible data required in a professional drug development setting. Researchers are strongly encouraged to perform experimental verification to establish a quantitative solubility profile in solvents relevant to their specific processes.

References

Click to expand

- The Importance of Solubility for New Drug Molecules. (2020-05-11).

- Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News - alwsci. (2024-09-09).

- Guidelines for Reporting Solubility Data - Thermodynamics Research Center. (2020-04-23).

- DRUG SOLUBILITY: IMPORTANCE AND ENHANCEMENT TECHNIQUES1.

- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727.

- Drug Solubility: Importance and Enhancement Techniques - PMC - NIH.

- This compound | 461432-22-4 | Benchchem.

- This compound | 461432-22-4 - ChemicalBook. (2025-07-24).

- Solubility Factors When Choosing a Solvent | News & Announcements - Cayman Chemical.

- Shake-Flask Aqueous Solubility assay (Kinetic solubility) - Protocols.io. (2024-12-09).

- Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions) - Enamine.

- Cas 461432-22-4,this compound | lookchem.

- MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS - Regulations.gov. (2018-08-31).

- Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i - BioAssay Systems.

- This compound - PMC - NIH.

- This compound | C15H12BrClO2 - PubChem.

- Application Note AN-007: Measuring Aromatic Hydrocarbons | BTX (benzene, toluene, xylene) - Applied Analytics.

- A Guide for Science Researchers: Choosing the Best Solvent for Chemical Reactions. (2024-09-23).

- This compound CAS 461432-22-4.

- Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC - NIH.

- Determination of aqueous solubility by heating and equilibration: A technical note - NIH.

- Solubility Factors When Choosing a Solvent | Cell And Molecular Biology - Labroots. (2021-04-01).

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy.

- Compound solubility measurements for early drug discovery | Computational Chemistry. (2022-05-31).

- Procedure For Determining Solubility of Organic Compounds | PDF - Scribd.

- New Synthesis of Diarylmethanes, Key Building Blocks for SGLT2 Inhibitors - American Chemical Society. (2023-05-08).

- This compound 461432-22-4 wiki - Guidechem.

- Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure | Journal of Chemical & Engineering Data - ACS Publications.

- Rapid determination of benzophenone derivatives in cereals using FaPEx coupled with ultra–high-performance liquid chromatography–tandem mass spectrometry - PMC - NIH.

- Determination of Aromatic Compounds in Water by Solid Phase Microextraction and Ultraviolet Absorption Spectroscopy. 1. Methodology | Analytical Chemistry - ACS Publications.

- Experiment: Solubility of Organic & Inorganic Compounds.

- How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone - YouTube. (2025-02-11).

- What Factors Are Taken Into Consideration When Selecting a Solvent?. (2026-01-02).

- This compound - SynThink Research Chemicals.

- Solubility Data Series - IUPAC | International Union of Pure and Applied Chemistry.

- Benzophenone Analyzed with HPLC - AppNote - MicroSolv.

- Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure - ACS Publications. (2019-02-14).

- Development and Validation of Benzophenone Derivatives in Packaged Cereal-Based Foods by Solid–Liquid Extraction and Ultrahigh-Performance Liquid Chromatography–Tandem Mass Spectrometry - MDPI.

- HPLC Methods for analysis of Benzophenone - HELIX Chromatography.

- (PDF) Stability indicating HPLC method for the determination of benzophenone-3 and avobenzone in cosmetic formulations - ResearchGate. (2025-08-05).

- UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications. (2023-12-18).

- 4.4: UV-Visible Spectroscopy - Chemistry LibreTexts. (2022-08-28).

- (PDF) The IUPAC-NIST Solubility Data Series: A guide to preparation and use of compilations and evaluations (IUPAC Technical Report)* - ResearchGate. (2025-08-10).

Sources

- 1. This compound | 461432-22-4 [chemicalbook.com]

- 2. (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 4. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]

- 5. Page loading... [wap.guidechem.com]

- 6. This compound CAS 461432-22-4 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 7. thecalculatedchemist.com [thecalculatedchemist.com]

- 8. ucd.ie [ucd.ie]

- 9. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound | C15H12BrClO2 | CID 10020105 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. lookchem.com [lookchem.com]

- 12. chem.ws [chem.ws]

- 13. caymanchem.com [caymanchem.com]

- 14. Solubility Factors When Choosing a Solvent | Cell And Molecular Biology [labroots.com]

- 15. enamine.net [enamine.net]

- 16. bioassaysys.com [bioassaysys.com]

- 17. downloads.regulations.gov [downloads.regulations.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Benzophenone Analyzed with HPLC - AppNote [mtc-usa.com]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. Rapid determination of benzophenone derivatives in cereals using FaPEx coupled with ultra–high-performance liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. Drug solubility: importance and enhancement techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spectral Analysis of (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone

Introduction

(5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone is a key intermediate in the synthesis of Dapagliflozin, a sodium-glucose co-transporter 2 (SGLT2) inhibitor used in the management of type 2 diabetes.[1][2] The precise structural elucidation and purity assessment of this intermediate are paramount to ensure the quality and efficacy of the final active pharmaceutical ingredient. This technical guide provides an in-depth analysis of the spectral data for this compound, offering researchers, scientists, and drug development professionals a comprehensive reference for its characterization. This document will delve into the theoretical underpinnings and practical application of various spectroscopic techniques, including Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), to provide a holistic understanding of this molecule's structural features.

The molecular structure of this compound, with the chemical formula C₁₅H₁₂BrClO₂, has been unequivocally confirmed by single-crystal X-ray diffraction.[3] This analysis reveals an orthorhombic crystal system with the space group Pbca. The two benzene rings are oriented at a dihedral angle of 69.30(3)°.[3] This confirmed three-dimensional structure serves as the foundation for the interpretation of the spectral data that will be discussed.

Molecular Structure and Properties

| Property | Value | Source |

| Chemical Formula | C₁₅H₁₂BrClO₂ | [4] |

| Molecular Weight | 339.61 g/mol | [4] |

| CAS Number | 461432-22-4 | [4] |

| IUPAC Name | (5-bromo-2-chlorophenyl)-(4-ethoxyphenyl)methanone | [4] |

| Synonyms | 5-bromo-2-chloro-4'-ethoxybenzophenone, Dapagliflozin Bromomethanone | [5] |

digraph "Molecular_Structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="sans-serif", fontsize=12, fontcolor="#202124"]; edge [fontname="sans-serif", fontsize=10, color="#5F6368"];// Define nodes for atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C"]; C8 [label="C"]; C9 [label="C"]; C10 [label="C"]; C11 [label="C"]; C12 [label="C"]; C13 [label="C"]; C14 [label="C"]; C15 [label="C"]; O1 [label="O"]; O2 [label="O"]; Br [label="Br"]; Cl [label="Cl"];

// Define positions for aclear layout C1 [pos="0,0!"]; C2 [pos="1.5,0!"]; C3 [pos="2.25,1.299!"]; C4 [pos="1.5,2.598!"]; C5 [pos="0,2.598!"]; C6 [pos="-0.75,1.299!"]; C7 [pos="-2.25,1.299!"]; O1 [pos="-3.0,0!"]; C8 [pos="-3.0,2.598!"]; C9 [pos="-4.5,2.598!"]; C10 [pos="-5.25,1.299!"]; C11 [pos="-4.5,0!"]; C12 [pos="-3.0,0!"]; O2 [pos="-6.75,1.299!"]; C13 [pos="-7.5,0!"]; C14 [pos="-9.0,0!"]; Br [pos="3.75,1.299!"]; Cl [pos="-1.5,-1.299!"];

// Define bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C1 -- C7; C7 -- O1; C7 -- C8; C8 -- C9; C9 -- C10; C10 -- C11; C11 -- C12; C12 -- C8; C10 -- O2; O2 -- C13; C13 -- C14; C3 -- Br; C6 -- Cl;

}

Caption: 2D structure of this compound.

Infrared (IR) Spectroscopy

Theoretical Principles and Experimental Causality

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. It operates on the principle that molecular bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, the molecules absorb the radiation at frequencies corresponding to their natural vibrational modes.[6] The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹), which provides a unique "fingerprint" of the molecule.

For a solid sample like this compound, Attenuated Total Reflectance (ATR) is the preferred sampling technique over traditional methods like KBr pellets.[7] The causality behind this choice is the minimal sample preparation required, which eliminates potential issues with sample grinding and pellet pressing that can affect the quality and reproducibility of the spectrum. ATR works by placing the sample in direct contact with a high-refractive-index crystal (e.g., diamond or zinc selenide). The IR beam is internally reflected within the crystal, creating an evanescent wave that penetrates a short distance into the sample, allowing for the measurement of its IR absorption.[7] This ensures excellent sample-to-sample reproducibility, a critical aspect of a self-validating analytical system.

Experimental Protocol: ATR-FTIR Spectroscopy

-

Instrument Preparation: Ensure the FTIR spectrometer is purged with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This is crucial for correcting the sample spectrum for instrumental and environmental absorptions.

-

Sample Application: Place a small amount of the crystalline this compound onto the ATR crystal.

-

Pressure Application: Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal. Consistent pressure is key to reproducible results.

-

Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The instrument's software automatically ratios the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Interpretation of the IR Spectrum

While an experimental spectrum is not publicly available, the expected characteristic absorption bands for this compound can be predicted based on its functional groups.

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group | Rationale |

| ~3100-3000 | C-H stretch | Aromatic | Characteristic of C-H bonds in benzene rings. |

| ~2980-2850 | C-H stretch | Aliphatic (ethoxy group) | Asymmetric and symmetric stretching of CH₃ and CH₂ groups. |

| ~1660-1640 | C=O stretch | Ketone (diaryl) | The carbonyl group is conjugated with two aromatic rings, which lowers the stretching frequency compared to a non-conjugated ketone. |

| ~1600, ~1580, ~1500 | C=C stretch | Aromatic | Characteristic skeletal vibrations of the benzene rings. |

| ~1250 | C-O-C stretch | Aryl-alkyl ether | Asymmetric stretching of the ether linkage. |

| ~1050 | C-O-C stretch | Aryl-alkyl ether | Symmetric stretching of the ether linkage. |

| ~840 | C-H bend | Aromatic (para-disubstituted) | Out-of-plane bending for the 1,4-disubstituted ethoxy-bearing ring. |

| Below 800 | C-Cl and C-Br stretch | Halogens | These vibrations typically appear in the fingerprint region and can be difficult to assign definitively without a reference spectrum. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical Principles and Experimental Causality

NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules in solution. It is based on the principle that atomic nuclei with a non-zero spin (like ¹H and ¹³C) behave like tiny magnets. When placed in a strong external magnetic field, these nuclei can align with or against the field, creating two energy states. The energy difference between these states corresponds to a specific radiofrequency. By applying a radiofrequency pulse and measuring the signals emitted as the nuclei relax, an NMR spectrum is generated.

The chemical shift (δ) of a nucleus is highly sensitive to its local electronic environment, providing information about the types of atoms and functional groups nearby. The integration of the signal in ¹H NMR is proportional to the number of protons giving rise to that signal. Spin-spin coupling, observed as splitting of signals in ¹H NMR, provides information about the connectivity of atoms.

For a compound like this compound, dissolving it in a deuterated solvent (e.g., CDCl₃) is essential. The deuterium atoms are "invisible" in ¹H NMR, thus preventing the solvent signal from overwhelming the analyte signals.[8] Tetramethylsilane (TMS) is often added as an internal standard to calibrate the chemical shift scale to 0 ppm.[9]

Experimental Protocol: Solution-State NMR

-

Sample Preparation: Accurately weigh 5-10 mg of the compound for ¹H NMR (or 20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% TMS in a clean, dry 5 mm NMR tube.[9]

-

Homogenization: Ensure the sample is fully dissolved and the solution is homogeneous. If necessary, gently warm or vortex the sample.

-

Instrument Setup: Place the NMR tube in the spectrometer's probe. The instrument will then lock onto the deuterium signal of the solvent, shim the magnetic field to optimize its homogeneity, and tune the probe to the correct frequencies for ¹H and ¹³C.

-

Data Acquisition: Acquire the ¹H NMR spectrum, typically using a single pulse experiment. For ¹³C NMR, a proton-decoupled experiment is standard to produce a spectrum with single lines for each unique carbon atom.

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to generate the frequency-domain spectrum. The spectrum is then phased, baseline corrected, and referenced to the TMS signal.

Caption: A simplified workflow for solution-state NMR analysis.

¹H NMR Spectral Data (Predicted)

Due to the lack of publicly available experimental data, the following ¹H NMR spectrum is predicted. The chemical shifts are estimated based on the molecular structure.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.7-7.8 | d | 2H | H-2', H-6' | These protons are ortho to the electron-withdrawing carbonyl group and are therefore deshielded. They appear as a doublet due to coupling with H-3' and H-5'. |

| ~6.9-7.0 | d | 2H | H-3', H-5' | These protons are ortho to the electron-donating ethoxy group and are shielded. They appear as a doublet due to coupling with H-2' and H-6'. |

| ~7.6 | dd | 1H | H-6 | This proton is ortho to the bromine atom and meta to the carbonyl group. It is split by H-4. |

| ~7.5 | d | 1H | H-4 | This proton is ortho to the chlorine atom and is split by H-6. |

| ~7.3 | d | 1H | H-3 | This proton is ortho to the carbonyl group and is deshielded. |

| ~4.1 | q | 2H | -OCH₂CH₃ | The methylene protons are adjacent to an oxygen atom and are split into a quartet by the three methyl protons. |

| ~1.4 | t | 3H | -OCH₂CH₃ | The methyl protons are split into a triplet by the two methylene protons. |

¹³C NMR Spectral Data

Experimental ¹³C NMR data has been published, providing a valuable reference.

| Chemical Shift (δ, ppm) | Assignment |

| 192.13 | C=O |

| 163.95 | C-4' |

| 140.78 | C-1 |

| 133.78 | C-6 |

| 132.67 | C-2' |

| 131.62 | C-3 |

| 131.53 | C-4 |

| 130.17 | C-2 |

| 128.65 | C-1' |

| 120.59 | C-5 |

| 114.56 | C-3' |

| 64.04 | -OCH₂CH₃ |

| 14.74 | -OCH₂CH₃ |

Mass Spectrometry (MS)

Theoretical Principles and Experimental Causality

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. For the analysis of a relatively small, neutral organic molecule like this compound, Electron Ionization (EI) is a common and effective method.[10] In EI-MS, the sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV). This process is energetic enough to not only ionize the molecule by ejecting an electron to form a molecular ion (M⁺˙) but also to cause extensive fragmentation.[10]

The resulting mass spectrum displays the relative abundance of the molecular ion and various fragment ions. The molecular ion peak provides the molecular weight of the compound. The fragmentation pattern is highly reproducible and characteristic of the molecule's structure, acting as a molecular fingerprint. The presence of bromine and chlorine atoms is readily identified by their characteristic isotopic patterns. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio, leading to M and M+2 peaks of nearly equal intensity. Chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio, which also contributes to the isotopic pattern of chlorine-containing fragments.

Experimental Protocol: Electron Ionization Mass Spectrometry